molecular formula C8H17ClN2OS B1381529 N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride CAS No. 1803590-00-2

N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride

Cat. No. B1381529
CAS RN: 1803590-00-2
M. Wt: 224.75 g/mol
InChI Key: FRVRSYNZHGMGQQ-UHFFFAOYSA-N
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Description

“N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride” is a chemical compound with the CAS Number: 1803590-00-2 . It has a molecular weight of 224.75 . The IUPAC name for this compound is N-(2-((tetrahydrothiophen-3-yl)amino)ethyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride” is 1S/C8H16N2OS.ClH/c1-7(11)9-3-4-10-8-2-5-12-6-8;/h8,10H,2-6H2,1H3,(H,9,11);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Crystal Structure Analysis

Compounds structurally similar to "N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride" have been analyzed for their crystal structures, demonstrating diverse geometrical orientations and potential for forming various supramolecular architectures. For example, the study of different spatial orientations of amide derivatives shows how these compounds can engage in anion coordination, adopting tweezer-like geometries and forming channel-like structures through weak interactions, which is crucial for understanding molecular self-assembly processes (Kalita & Baruah, 2010).

Organic Synthesis and Catalysis

In the field of organic synthesis, novel methods have been developed for preparing amide derivatives through efficient catalytic processes. These methods facilitate the creation of compounds with potential pharmaceutical applications, as demonstrated in the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, which were prepared using carbodiimide condensation (Yu et al., 2014).

Pharmacology and Drug Design

Amide derivatives have been evaluated for their pharmacological properties, including anticancer and enzyme inhibition activities. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018). Another study focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating the potential of N-(2-Hydroxyphenyl)acetamide as an intermediate for synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(thiolan-3-ylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-7(11)9-3-4-10-8-2-5-12-6-8;/h8,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVRSYNZHGMGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1CCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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